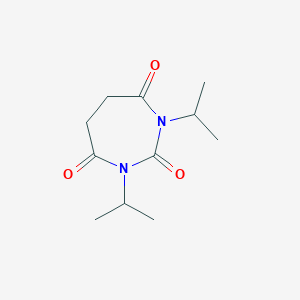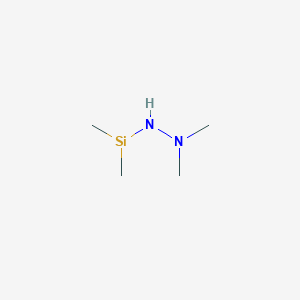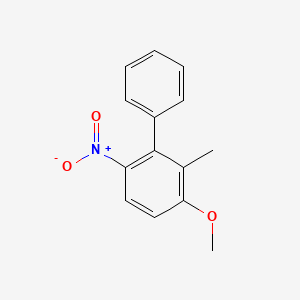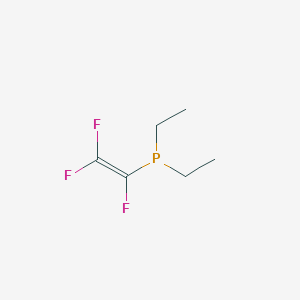
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- is a heterocyclic compound that belongs to the family of thioxanthones. Thioxanthones are known for their unique structural properties and diverse applications in various fields, including chemistry, biology, and industry. The compound’s molecular structure consists of a thioxanthone core with a hydroxy group at the 1-position and a methyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of nucleophilic aroylation catalyzed by N-heterocyclic carbene (NHC) catalysts. The reaction involves the replacement of a halogen group with an aroyl group, followed by cyclization to form the thioxanthone core .
Industrial Production Methods
Industrial production of 9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone core to thioxanthene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thioxanthone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioxanthene derivatives, and various substituted thioxanthones, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the development of advanced materials and coatings.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator by absorbing light and generating reactive species that initiate polymerization reactions. In biological systems, it may interact with cellular components, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Xanthen-9-one, 1-hydroxy-: Similar structure but lacks the sulfur atom present in thioxanthones.
2-Hydroxy-9H-thioxanthen-9-one: Similar structure with a hydroxy group at the 2-position instead of the 1-position.
3-Hydroxyxanthone: Similar structure but with a different substitution pattern on the xanthone core.
Uniqueness
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the thioxanthone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
583826-13-5 |
|---|---|
Molekularformel |
C14H10O2S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
1-hydroxy-3-methylthioxanthen-9-one |
InChI |
InChI=1S/C14H10O2S/c1-8-6-10(15)13-12(7-8)17-11-5-3-2-4-9(11)14(13)16/h2-7,15H,1H3 |
InChI-Schlüssel |
FCOPOAMRCSFFOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)SC3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


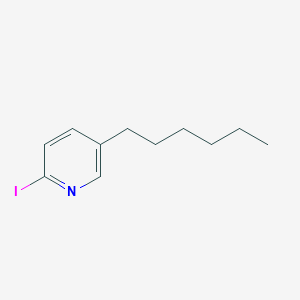

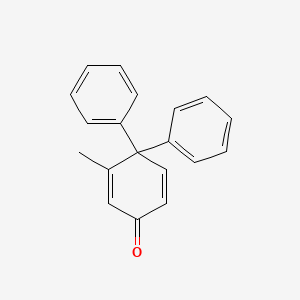
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
